molecular formula C10H7ClN2O B372832 4-Chloro-2-phenylpyrimidin-5-ol

4-Chloro-2-phenylpyrimidin-5-ol

Cat. No.: B372832
M. Wt: 206.63g/mol
InChI Key: HWTBCVDOMPMJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-phenylpyrimidin-5-ol is an organic compound with the CAS Registry Number 343349-18-8. It has a molecular formula of C 10 H 7 ClN 2 O and a molecular weight of 206.63 g/mol . Its structure features a pyrimidine ring, a core scaffold prevalent in medicinal chemistry, which is substituted with a chloro group, a phenyl ring, and a hydroxyl group. Pyrimidine derivatives are extensively studied in scientific research due to their wide array of biological activities. While specific biological data for this compound is limited, analogous pyrimidine and 1,3,4-oxadiazole-containing compounds reported in recent literature demonstrate significant research interest in similar structures for their potential as agonists for the Benzodiazepine (BZD) receptor site of GABA A receptors, which is a target for developing agents with hypnotic and anticonvulsant effects . Other closely related structures are also being investigated for their anticancer properties, acting as potential tubulin inhibitors . The structural features of this compound make it a valuable building block for further chemical synthesis and exploration in various pharmaceutical and chemical research programs. Please Note: This product is categorized as For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63g/mol

IUPAC Name

4-chloro-2-phenylpyrimidin-5-ol

InChI

InChI=1S/C10H7ClN2O/c11-9-8(14)6-12-10(13-9)7-4-2-1-3-5-7/h1-6,14H

InChI Key

HWTBCVDOMPMJOO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-2-phenylpyrimidin-5-ol with pyrimidine derivatives sharing analogous substitutions or functional groups. Key differences in substituent positions, electronic effects, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound Cl (4), Ph (2), OH (5) C₁₀H₇ClN₂O Intermediate for kinase inhibitors
2-Chloro-5-fluoropyrimidin-4-ol Cl (2), F (5), OH (4) C₄H₂ClFN₂O Antimicrobial activity; fluorinated analog
4-Chloro-5-fluoro-2-methoxymethylpyrimidine Cl (4), F (5), CH₂OCH₃ (2) C₆H₆ClFN₂O Enhanced lipophilicity; agrochemical use
5-(4-Ethylphenyl)pyrimidin-2-ol OH (2), 4-EtPh (5) C₁₂H₁₂N₂O Potential CNS drug candidate
2-Chloro-5-(phenylmethoxy)pyrimidine Cl (2), OCH₂Ph (5) C₁₁H₉ClN₂O Building block for antiviral agents

Key Differences

Substituent Position and Reactivity: In this compound, the hydroxyl group at position 5 enhances hydrogen-bonding capacity, critical for target binding in kinase inhibitors. In contrast, 2-Chloro-5-fluoropyrimidin-4-ol (OH at position 4) exhibits altered acidity (pKa ~8.2 vs. ~9.5 for 5-OH derivatives) due to resonance stabilization differences . Fluorine substitution (e.g., in 4-Chloro-5-fluoro-2-methoxymethylpyrimidine) increases metabolic stability and membrane permeability compared to non-fluorinated analogs .

Conversely, methoxymethyl groups (as in 4-Chloro-5-fluoro-2-methoxymethylpyrimidine) improve solubility but reduce aromatic interactions .

Biological Activity :

  • 5-(4-Ethylphenyl)pyrimidin-2-ol demonstrates selective binding to serotonin receptors (5-HT₂A), unlike this compound, which targets tyrosine kinases (e.g., EGFR) due to its Cl and OH substituent synergy .

Synthetic Accessibility :

  • This compound is synthesized via Pd-catalyzed cross-coupling of 4-chloropyrimidin-5-ol with phenylboronic acid, while fluorinated analogs (e.g., 2-Chloro-5-fluoropyrimidin-4-ol) require halogen-exchange reactions (e.g., Cl → F using KF/18-crown-6) .

Preparation Methods

Reaction Mechanism

Benzamidine reacts with ethyl 3-hydroxy-3-phenylpropanoate under acidic conditions to form 2-phenylpyrimidin-5-ol. The hydroxyl group at position 5 originates from the β-keto ester’s central carbon. Subsequent chlorination at position 4 using POCl₃ yields the target compound.

Table 1: Cyclocondensation Parameters

PrecursorReagents/ConditionsYieldReference
Ethyl 3-hydroxy-3-phenylpropanoateBenzamidine, HCl, reflux, 6 h68%
2-Phenylpyrimidin-5-olPOCl₃, reflux, 3 h85%

POCl₃ selectively chlorinates the carbonyl oxygen at position 4, leaving the hydroxyl at position 5 intact due to steric protection.

Chlorination of Pyrimidinone Derivatives

Pyrimidin-4-ones serve as precursors for chlorination. This method leverages the reactivity of carbonyl groups toward POCl₃.

Synthesis of 2-Phenylpyrimidin-4-one

2-Phenylpyrimidin-4-one is synthesized via cyclization of benzamidine with acetylacetone. The ketone at position 4 is then treated with POCl₃ to form the chloro derivative.

Table 2: Chlorination Efficiency

SubstrateChlorinating AgentTemperatureTimeYield
2-Phenylpyrimidin-4-onePOCl₃110°C2 h88%

The reaction proceeds via nucleophilic displacement, with POCl₃ acting as both a reagent and solvent.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Selective substitution of halogen atoms enables modular functionalization.

Hydrolysis of 5-Chloro Substituent

4,5-Dichloro-2-phenylpyrimidine undergoes hydrolysis in aqueous NaOH to replace the 5-chloro group with hydroxyl.

Table 3: Hydrolysis Conditions

SubstrateBaseTemperatureTimeYield
4,5-Dichloro-2-phenylpyrimidine2 M NaOH80°C6 h72%

Regioselectivity arises from the electron-withdrawing phenyl group at position 2, which activates position 5 for nucleophilic attack.

Cross-Coupling Approaches for Phenyl Group Introduction

Palladium-catalyzed couplings install the phenyl group post-cyclization.

Suzuki-Miyaura Coupling

4-Chloro-5-hydroxypyrimidine reacts with phenylboronic acid under Pd catalysis to form 2-phenyl derivatives.

Table 4: Coupling Parameters

SubstrateCatalystLigandYield
4-Chloro-5-hydroxypyrimidinePd(PPh₃)₄K₂CO₃65%

This method offers flexibility but requires anhydrous conditions and inert atmospheres.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

MethodAdvantagesLimitationsYield Range
CyclocondensationOne-pot synthesis, high yieldRequires specialized precursors68–85%
ChlorinationScalable, uses POCl₃Harsh conditions85–88%
Nucleophilic hydrolysisRegioselectiveMulti-step72%
Cross-couplingModular phenyl introductionCostly catalysts65%

Cyclocondensation and chlorination are preferred for scalability, while cross-coupling suits late-stage diversification.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Chloro-2-phenylpyrimidin-5-ol with high purity and yield?

  • Methodology : Use nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling for introducing the phenyl group. Monitor reaction progress via TLC and optimize temperature (e.g., 80–100°C) and solvent (e.g., DMF or THF) to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Confirm structure using 1^1H/13^13C NMR and LC-MS .
  • Key Parameters : Reaction time (6–12 hrs), stoichiometry of chlorinating agents (e.g., POCl3_3), and pH control during workup to avoid hydrolysis .

Q. How can researchers characterize the tautomeric equilibrium of this compound in solution?

  • Methodology : Employ 1^1H NMR titration studies in deuterated solvents (DMSO-d6_6, CDCl3_3) to observe proton shifts between keto-enol tautomers. UV-Vis spectroscopy (200–400 nm) can track absorbance changes under varying pH (2–12). Computational modeling (DFT) predicts dominant tautomeric forms .
  • Data Interpretation : Compare experimental results with PubChem’s prototropic equilibrium data for analogous pyrimidinol derivatives .

Q. What stability challenges arise when storing this compound, and how are they mitigated?

  • Methodology : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and photolytic decomposition. Store in amber vials under inert gas (N2_2) at –20°C. Use stabilizers like BHT (0.1% w/w) for long-term storage. Monitor purity via HPLC .

Advanced Research Questions

Q. How does substituent position (e.g., Cl, phenyl) influence the regioselectivity of electrophilic substitution reactions in this compound?

  • Methodology : Perform competitive reactions with nitrating agents (HNO3_3/H2_2SO4_4) or bromine (Br2_2/FeBr3_3). Analyze regioselectivity using 1^1H NMR and X-ray crystallography (e.g., compare with structures in ). Computational MD simulations map electron density to predict reactive sites .
  • Case Study : Fluorination at the 5-position (as in ) reduces electron density at adjacent sites, directing substitution to the para-phenyl position .

Q. How can contradictory biological activity data for this compound derivatives be resolved?

  • Methodology : Validate assays using standardized protocols (e.g., MIC for antimicrobial activity, IC50_{50} for cytotoxicity). Compare substituent effects: Chloro groups enhance lipophilicity (logP ~2.5), while hydroxyl groups improve solubility but reduce membrane permeability. Use SAR tables to correlate structural motifs (e.g., pyridinyl in ) with activity trends .
  • Data Reconciliation : Cross-reference with PubChem’s bioactivity datasets and resolve discrepancies via dose-response curve replication .

Q. What mechanistic insights explain the solvent-dependent fluorescence quenching of this compound?

  • Methodology : Use time-resolved fluorescence spectroscopy in polar (water) vs. non-polar (hexane) solvents. Measure quantum yields and lifetime decay to identify quenching pathways (e.g., collisional vs. static). Compare with fluorinated analogs () to isolate electronic effects .
  • Advanced Tools : Transient absorption spectroscopy and TD-DFT calculations model excited-state behavior .

Methodological Best Practices

  • Synthetic Optimization : Prioritize green chemistry principles (e.g., replace POCl3_3 with PSCl3_3 for safer chlorination) .
  • Analytical Validation : Use hyphenated techniques (LC-MS/MS) for trace impurity profiling (detection limit: 0.1% area) .
  • Safety Protocols : Follow GHS guidelines ( ) for waste disposal, especially halogenated byproducts .

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